

# Application Notes and Protocols for Anticancer Agent AMG 172 in Animal Models

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## Compound of Interest

Compound Name: Anticancer agent 172

Cat. No.: B12366171

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## Introduction

Anticancer agent AMG 172 is an antibody-drug conjugate (ADC) that has been investigated for its potential in treating solid tumors, particularly clear cell renal cell carcinoma (ccRCC).[1] As an ADC, AMG 172 combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a payload, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The antibody component of AMG 172 targets CD27L (CD70), a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family, which is overexpressed on various tumor cells.[2] The cytotoxic payload is maytansinoid DM1, a microtubule inhibitor, connected to the antibody via a non-cleavable linker.[2]

This document provides a summary of preclinical data and protocols for the use of AMG 172 in animal models, intended to guide researchers in designing and executing in vivo studies.

## Data Presentation

### Table 1: Summary of Preclinical and Clinical Dosage for AMG 172

Parameter	Animal Model / Study Phase	Dosage	Dosing Schedule	Key Findings	Reference
Pharmacokinetics	Cynomolgus Monkey	Single and multiple doses	Not specified	A two-compartment open linear model best described PK.	<a href="#">[1]</a>
Efficacy	Mouse Xenograft (ccRCC)	Not specified	Not specified	Demonstrated in vivo anti-tumor activity.	<a href="#">[1]</a>
Projected Clinical Starting Dose	Human (projected from animal data)	0.15 mg/kg	Every 2-3 weeks	Supported by non-clinical toxicology, pharmacology, and PK data.	
Maximum Tolerated Dose (MTD)	Human (Phase I Clinical Trial)	1.6 mg/kg	Biweekly	Most common dose-limiting toxicity was thrombocytopenia.	
Dose Range Studied	Human (Phase I Clinical Trial)	0.15, 0.3, 0.6, 1.2, 1.6, 1.8, and 2.4 mg/kg	Biweekly	Dose-proportional increases in plasma exposure observed.	

## Experimental Protocols

# Protocol 1: In Vivo Efficacy Study of AMG 172 in a Mouse Xenograft Model of Clear Cell Renal Cell Carcinoma

1. Objective: To evaluate the anti-tumor efficacy of AMG 172 in a subcutaneous human ccRCC xenograft mouse model.

2. Materials:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
- Cell Line: A human clear cell renal cell carcinoma cell line expressing CD27L (e.g., 786-O or A-498).
- Test Article: AMG 172, reconstituted in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
- Control Articles: Vehicle control and a non-targeting ADC control.
- Equipment: Calipers for tumor measurement, animal balance, sterile syringes and needles, animal housing facilities.

3. Methods:

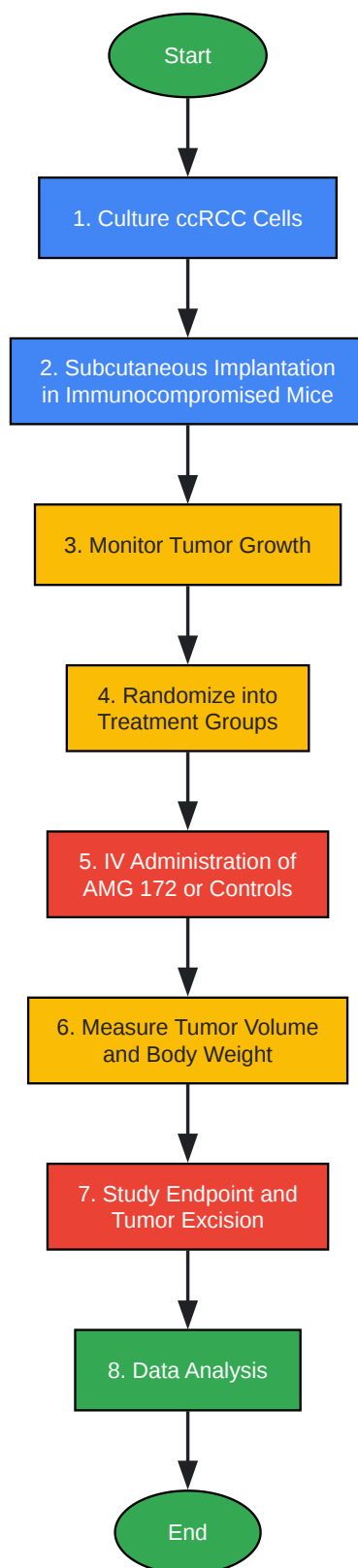
- Cell Culture and Implantation:
  - Culture the ccRCC cells under standard conditions.
  - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of  $5-10 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group).
- Treatment Administration:
  - Administer AMG 172, vehicle control, and non-targeting ADC control intravenously (IV) via the tail vein.
  - Based on preclinical data, a starting dose could be in the range of the projected human starting dose, adjusted for mouse body surface area, or based on prior dose-ranging studies in mice. A biweekly (every two weeks) dosing schedule can be adopted.
- Data Collection:
  - Measure tumor volumes and body weights 2-3 times per week.
  - Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
  - Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
  - Evaluate the anti-tumor activity by comparing the tumor growth in the AMG 172-treated groups to the control groups. Tumor growth inhibition (TGI) can be calculated.
  - Assess toxicity by monitoring changes in body weight and clinical observations.

## Visualizations

## Signaling Pathway of AMG 172





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## References

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